Irresistin-16 was synthesized as part of a research initiative focused on developing new antibiotics that could circumvent common resistance mechanisms. The compound is classified as a synthetic antibiotic and is noted for its dual-targeting mechanism of action, which involves both the inhibition of specific bacterial enzymes and disruption of bacterial membrane integrity .
The synthesis of Irresistin-16 involves several key steps, utilizing established organic chemistry techniques. The compound was synthesized from a precursor identified in previous studies on related antibiotic structures. The synthesis process includes:
Irresistin-16 features a complex molecular architecture that contributes to its antibacterial properties. Its structure includes multiple functional groups that enhance its interaction with bacterial targets. The molecular formula and specific structural characteristics have been elucidated through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Irresistin-16 undergoes several chemical reactions that are crucial for its antibacterial activity:
These reactions highlight the compound's multifaceted approach to combating bacterial infections, particularly in resistant strains such as Pseudomonas aeruginosa and Neisseria gonorrhoeae .
The mechanism of action of Irresistin-16 is characterized by its dual-targeting capabilities:
This dual mechanism not only enhances its efficacy but also reduces the likelihood of developing resistance compared to traditional antibiotics that typically target a single pathway .
Irresistin-16 exhibits several notable physical and chemical properties:
Irresistin-16 has several promising applications in scientific research and medicine:
The global health crisis precipitated by antibiotic resistance has intensified due to the absence of new antibiotic classes targeting Gram-negative pathogens in over three decades. These organisms possess a formidable outer membrane that excludes conventional antibiotics, coupled with sophisticated efflux systems and enzymatic resistance mechanisms. Notably, pathogens such as Acinetobacter baumannii, carbapenem-resistant Enterobacterales, and Neisseria gonorrhoeae (designated as urgent threats by health agencies) exhibit resistance to nearly all available therapies. The World Health Organization strain of Neisseria gonorrhoeae, resistant to all known antibiotics, exemplifies this therapeutic impasse [1] [7]. Mortality attributed to multidrug-resistant bacterial infections now surpasses that of human immunodeficiency virus or malaria, underscoring an urgent need for innovative therapeutic strategies [10].
Traditional monotarget antibiotics suffer from two critical vulnerabilities:
Combination therapies (e.g., β-lactam/β-lactamase inhibitors) aim to overcome resistance but face pharmacokinetic mismatches and increased toxicity. Consequently, compounds simultaneously engaging two independent bacterial targets present a promising solution by elevating the genetic barrier to resistance and enhancing killing efficacy against recalcitrant persisters [1] [8].
Irresistin-16 represents a rationally optimized derivative of the parent compound SCH-79797, featuring a pyrroloquinazolinediamine core with biphenyl modifications. It retains the dual-targeting mechanism of its predecessor but demonstrates 1,000-fold enhanced potency against Gram-negative bacteria and reduced cytotoxicity toward mammalian cells. Originally identified during screening for thrombin receptor antagonists, its unexpected bactericidal properties led to re-purposing as a broad-spectrum antibiotic. Crucially, Irresistin-16 exhibits undetectably low resistance frequencies in laboratory evolution experiments—a property attributed to its mechanistically independent dual actions [1] [4] [6].
Table 1: Spectrum of Activity of Irresistin-16 Against Priority Pathogens
| Pathogen | Minimum Inhibitory Concentration (μg/mL) | Resistance Profile |
|---|---|---|
| Neisseria gonorrhoeae (WHO-L) | ≤0.03 | Resistant to all known antibiotics |
| Acinetobacter baumannii (AB17978) | 0.25–0.5 | Multidrug-resistant |
| Methicillin-resistant Staphylococcus aureus | 0.5–1.0 | Resistant to β-lactams, macrolides |
| Enterococcus faecalis | 1.0 | Vancomycin-resistant |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6